3-Morpholinecarboxylic acid, 2,2-dimethyl-, methyl ester, (3R)-
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Overview
Description
3-Morpholinecarboxylic acid, 2,2-dimethyl-, methyl ester, (3R)- is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 . This compound is characterized by a morpholine ring substituted with a carboxylic acid ester group and two methyl groups at the 2-position. The (3R) configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinecarboxylic acid, 2,2-dimethyl-, methyl ester, (3R)- typically involves the esterification of 3-Morpholinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinecarboxylic acid, 2,2-dimethyl-, methyl ester, (3R)- can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Morpholinecarboxylic acid.
Reduction: 3-Morpholinecarbinol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Morpholinecarboxylic acid, 2,2-dimethyl-, methyl ester, (3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholinecarboxylic acid, 2,2-dimethyl-, methyl ester, (3R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Morpholinecarboxylic acid: The parent compound without the ester group.
2,2-Dimethyl-3-morpholinecarboxylic acid: A similar compound with different substitution patterns.
Uniqueness
3-Morpholinecarboxylic acid, 2,2-dimethyl-, methyl ester, (3R)- is unique due to its specific stereochemistry and the presence of both the morpholine ring and ester functional group. This combination of features can impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1416499-86-9 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl (3R)-2,2-dimethylmorpholine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-8(2)6(7(10)11-3)9-4-5-12-8/h6,9H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
FBQQWBKDLPDDNM-LURJTMIESA-N |
Isomeric SMILES |
CC1([C@@H](NCCO1)C(=O)OC)C |
Canonical SMILES |
CC1(C(NCCO1)C(=O)OC)C |
Origin of Product |
United States |
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